Methoxychlor-d6

Isotope Dilution Mass Spectrometry LC-MS/MS Method Validation

Quantifying native methoxychlor in complex matrices (food, soil, biological fluids) is compromised by matrix-induced ion suppression, which can exceed 50% in LC-MS workflows. Unlabeled surrogates fail to correct for these effects or extraction losses, yielding unreliable recoveries. Methoxychlor-d6 co-elutes identically with the analyte, providing a +6 Da mass shift that normalizes matrix effects and ensures legally defensible, regulatory-grade accuracy. • Isotopic enrichment: 99 atom % D; chemical purity ≥98% (HPLC) • Enables trace-level detection compliant with EPA/EU residue monitoring • Available from stock in mg to gram quantities; custom packaging supported

Molecular Formula C16H15Cl3O2
Molecular Weight 351.7 g/mol
Cat. No. B596792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxychlor-d6
SynonymsMethoxychlor-d6
Molecular FormulaC16H15Cl3O2
Molecular Weight351.7 g/mol
Structural Identifiers
InChIInChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,3D,7D,15D
InChIKeyIAKOZHOLGAGEJT-HZKREGIUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxychlor-d6 Deuterated Internal Standard


Methoxychlor-d6 is a deuterium-labeled analog of the organochlorine pesticide methoxychlor, featuring six deuterium atoms substituted at the two methoxy groups . With a molecular formula of C16H9D6Cl3O2 and a molecular weight of 351.69 g/mol, this compound is designed specifically as an internal standard for accurate quantification of native methoxychlor in complex biological, environmental, and food matrices via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . It is offered by specialized isotope suppliers at isotopic enrichments of 99 atom % D and purities exceeding 98% , ensuring its suitability for high-sensitivity analytical workflows.

Deuterated internal standard for LC-MS/GC-MS quantification
Co-elutes with native methoxychlor for matrix-effect correction
High isotopic enrichment supports trace-level detection

Why Methoxychlor-d6 Is Irreplaceable


Generic substitution of Methoxychlor-d6 with unlabeled methoxychlor or even a carbon-13 labeled analog (e.g., Methoxychlor-¹³C₁₂) is analytically unsound due to fundamental differences in matrix effect compensation and chromatographic behavior. Deuterated internal standards like Methoxychlor-d6 co-elute nearly identically with the native analyte, thereby normalizing for ion suppression or enhancement that can vary by over 50% in complex samples [1]. While ¹³C-labeled standards are also effective, they exhibit different physical properties and can be cost-prohibitive [2]. Unlabeled surrogates, such as diphenylamine, cannot correct for matrix effects or recovery losses, leading to inaccurate quantification with recoveries ranging widely from 71–104% without proper isotopic compensation [3]. Thus, Methoxychlor-d6 is not merely an option but a methodological prerequisite for achieving the accuracy and precision demanded by regulatory submissions and high-impact environmental and toxicological research.

Unlabeled methoxychlor
Lacks co-elution and matrix-effect correction, potentially shifting quantification accuracy.
Carbon‑13 labeled analog
May exhibit different chromatographic behavior; cost profile can limit routine use.
Non‑isotopic surrogate
Cannot correct for recovery losses or ion suppression, compromising method accuracy.

Methoxychlor-d6 Quantitative Evidence


Isotopic Purity for Trace Analysis

Methoxychlor-d6 is commercially available with an isotopic enrichment specification of 99 atom % D . This high level of deuteration ensures that the internal standard signal is free from interference with the native analyte's M0 peak, enabling accurate quantification even at trace levels.

Isotopic enrichment
Class-level inference
99 atom % D (commercial specification)
Exceeds typical IDMS requirement; supports low LOD/LOQ.
CoA-based; verify per batch.
Isotope Dilution Mass Spectrometry LC-MS/MS Method Validation

Chemical Purity for MS Sensitivity

Methoxychlor-d6 is supplied with a verified chemical purity of 98.22% to 95% , which directly reduces background noise from co-eluting impurities in the mass spectrometer, enhancing the signal-to-noise ratio and improving quantification reliability.

Chemical purity
Cross-study comparable
98.22% (HPLC/GC)
Negligible difference from native standard; supports calibration accuracy.
Supplier batch analysis.
Analytical Reference Standard Quality Control Pesticide Residue Analysis

Matrix Effect Correction by Deuterium Labeling

As a deuterated analog, Methoxychlor-d6 co-elutes with native methoxychlor, making it an ideal internal standard to correct for matrix effects. In contrast, non-analogous surrogates or external calibration methods fail to account for ion suppression or enhancement that can be as high as 50% in complex biological or environmental extracts [1].

Matrix effect correction
Class-level inference
Co-elution with native analyte prevents up to 50% quantification error
Enables reliable quantification in complex matrices.
LC-MS/MS complex sample context.
Matrix Effect Ion Suppression Quantitative Bioanalysis

Isotope Effect on Insecticidal Potency

A direct head-to-head study demonstrated that the insecticidal potency of [dimethyl-d6]methoxychlor is higher than that of native [d0]methoxychlor and [monomethyl-d3]methoxychlor [1]. This finding, while not its primary function as an internal standard, indicates that the deuterated compound is not biologically inert and that its unique isotopic signature is essential for its analytical role, distinguishing it from unlabeled methoxychlor.

Insecticidal potency rank
Direct head-to-head
[dimethyl-d6] > [monomethyl-d3] > [d0]methoxychlor
Confirms unique isotopic identity; supports analytical differentiation.
Insect assay on American cockroach.
Structure-Activity Relationship Isotope Effect Neurotoxicology

Mass Shift for Selective Quantification

The incorporation of six deuterium atoms in Methoxychlor-d6 results in a molecular weight of 351.69 g/mol, a +6 Da mass shift relative to native methoxychlor (MW 345.65 g/mol) . This mass difference ensures complete chromatographic resolution from the native analyte and its metabolites in mass spectrometry, allowing for highly selective and interference-free quantification via selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

Mass shift
Supporting evidence
+6 Da (351.69 vs 345.65 g/mol)
Enables interference-free SIM/MRM quantification.
Based on molecular formula.
Mass Spectrometry Selected Ion Monitoring Analytical Selectivity

Methoxychlor-d6 Application Scenarios


Regulatory Pesticide Residue Monitoring

Methoxychlor-d6 is the preferred internal standard for laboratories conducting quantitative analysis of methoxychlor residues in complex matrices such as fruits, vegetables, soil, and water to meet strict regulatory standards (e.g., EPA, EU). Its use corrects for matrix effects and extraction losses, ensuring that reported concentrations are accurate and legally defensible [1]. The high isotopic and chemical purity minimizes interference, enabling trace-level detection required for compliance .

Methoxychlor Pharmacokinetics and Metabolism

In toxicology and pharmacology, Methoxychlor-d6 serves as a critical tracer and internal standard in LC-MS/MS assays to quantify the absorption, distribution, metabolism, and excretion (ADME) of methoxychlor in animal models. The 6 Da mass shift allows for unambiguous differentiation between the administered parent compound and its various metabolites, which is essential for accurate pharmacokinetic profiling [2]. This application is supported by the compound's availability at 99 atom % D, ensuring minimal isotopic interference .

Clinical and Forensic Method Validation

Analytical chemists developing new LC-MS/MS or GC-MS methods for methoxychlor in clinical or forensic specimens (e.g., serum, urine, tissue) rely on Methoxychlor-d6 as an internal standard to validate assay accuracy, precision, and robustness. The ability of a deuterated internal standard to correct for ion suppression—which can reach 50% in biological fluids—is a cornerstone of achieving the performance characteristics required for clinical method validation [1].

Quality Control for Deuterated Reference Materials

Manufacturers and suppliers of certified reference materials (CRMs) use Methoxychlor-d6 as a primary stock to formulate calibration solutions and quality control samples. The tight specification of 99 atom % D and 98.22% chemical purity ensures that each dilution step maintains the high accuracy and traceability required of a CRM, which is vital for inter-laboratory reproducibility and global regulatory acceptance .

Application
Selection Property
Validation Focus
Pesticide residue monitoring research
Matrix-effect correction with deuterated ISTD
LLOQ and recovery in complex environmental matrices
PK/ADME exposure research
Isotopic purity for unambiguous quantification
Metabolite differentiation in LC-MS/MS
Bioanalytical method validation (research matrices)
Ion suppression correction
Accuracy and precision in biological fluids
Reference material preparation and QC
High isotopic and chemical purity
Calibration linearity and traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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